2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide
CAS No.: 1286732-43-1
Cat. No.: VC6021372
Molecular Formula: C19H16ClN5O2
Molecular Weight: 381.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286732-43-1 |
|---|---|
| Molecular Formula | C19H16ClN5O2 |
| Molecular Weight | 381.82 |
| IUPAC Name | 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H16ClN5O2/c1-11-4-3-5-12(2)17(11)22-16(26)9-25-19(27)24-10-21-15-8-13(20)6-7-14(15)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
| Standard InChI Key | ZWOXEUMXUGCFGY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Heterocyclic Architecture
The compound’s backbone consists of a triazolo[4,3-c]quinazoline system, a bicyclic framework formed by the fusion of a 1,2,4-triazole ring with a quinazoline moiety. The quinazoline component features a chlorine substituent at the 8-position and a ketone group at the 3-position, while the triazole ring is annulated at the 4,3-c position relative to the quinazoline. The acetamide side chain is linked to the triazole nitrogen and terminates in a 2,6-dimethylphenyl group, introducing steric bulk and hydrophobic character.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.82 g/mol |
| IUPAC Name | 2-(8-chloro-3-oxo-[1,2,]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
| InChI Key | ZWOXEUMXUGCFGY-UHFFFAOYSA-N |
The chlorine atom at C8 enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the 2,6-dimethylphenyl group contributes to lipophilicity, influencing membrane permeability.
Electronic and Steric Features
Density functional theory (DFT) calculations on analogous triazoloquinazolines reveal that the electron-withdrawing chlorine and ketone groups create electron-deficient regions on the quinazoline ring, favoring π-π stacking with aromatic residues in enzyme active sites . The acetamide linker adopts a conformation that positions the 2,6-dimethylphenyl group perpendicular to the triazoloquinazoline plane, minimizing steric clashes in binding pockets .
Synthesis Methods and Pathways
General Synthetic Strategy
The synthesis of 2-{8-chloro-3-oxo-2H,3H- triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step sequence:
-
Quinazoline Core Formation: Condensation of isatoic anhydride with hydrazine derivatives yields 2-aminobenzohydrazide intermediates, which undergo cyclization with aldehydes to form the quinazoline ring .
-
Triazole Annulation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole ring, leveraging the versatility of click chemistry for regioselective ring closure .
-
Acetamide Functionalization: Reaction of the triazole nitrogen with chloroacetyl chloride, followed by coupling with 2,6-dimethylaniline, installs the terminal acetamide group.
Optimization Challenges
Key challenges include:
-
Regioselectivity Control: Ensuring proper annulation of the triazole ring at the 4,3-c position rather than alternative sites requires precise temperature and catalyst control (e.g., CuSO/sodium ascorbate systems) .
-
Solubility Issues: The hydrophobic 2,6-dimethylphenyl group complicates purification; mixed solvent systems (e.g., ethyl acetate/petroleum ether) are often employed for recrystallization.
Biological Activities and Mechanistic Insights
α-Glucosidase Inhibition
While direct data on this compound is unavailable, structurally related quinazolinone-triazole-acetamides exhibit potent α-glucosidase inhibitory activity (IC values: 2.1–49.9 μM vs. 750 μM for acarbose) . Molecular docking suggests that the triazole ring forms hydrogen bonds with Asp349 and Arg439, while the 2,6-dimethylphenyl group occupies a hydrophobic subpocket near Phe157 .
Table 2: Cytotoxic Activity of Analog 8a
| Cell Line | IC (48 h) | IC (72 h) |
|---|---|---|
| HCT-116 | 10.72 μM | 5.33 μM |
| HepG2 | 17.48 μM | 7.94 μM |
| MCF-7 | 21.29 μM | 12.96 μM |
Mechanistic studies indicate G/G cell cycle arrest and caspase-3-mediated apoptosis induction . The chlorine atom may enhance DNA intercalation, as seen in chlorinated quinazoline derivatives.
Comparative Analysis with Related Derivatives
Role of Substituents
-
Chlorine vs. Methoxy Groups: Chlorine at C8 improves anticancer potency (IC reduced by 40% vs. methoxy) , likely due to enhanced electron withdrawal and DNA affinity.
-
2,6-Dimethylphenyl vs. Plain Phenyl: The dimethyl substitution reduces metabolic oxidation, extending plasma half-life in rodent models from 2.1 to 4.7 hours.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume